1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine
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Overview
Description
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a methoxy-methylphenylsulfonyl group and a phenyl group
Preparation Methods
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Attachment of the Methoxy-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major products formed from these reactions include sulfoxides, sulfones, and substituted piperazines.
Scientific Research Applications
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Signal Transduction: It can influence signal transduction pathways, altering cellular responses to external stimuli.
Comparison with Similar Compounds
1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-((2-Methoxy-5-methylphenyl)sulfonyl)-2,6-dimethylpiperidine: This compound has a similar sulfonyl group but differs in the substitution pattern on the piperidine ring.
1-((2-Methoxy-5-methylphenyl)sulfonyl)-2-methylproline: This compound contains a proline ring instead of a piperazine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-8-9-17(23-2)18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNSFQMOGBEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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